molecular formula C16H17BrClN3OS B2939049 5-bromo-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide CAS No. 391866-60-7

5-bromo-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide

Cat. No. B2939049
CAS RN: 391866-60-7
M. Wt: 414.75
InChI Key: DHWBRGKYIQOQOH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains bromine, chlorine, nitrogen, sulfur, and possibly other elements . It seems to be related to the class of compounds known as dihydrothienopyrazoles .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized from starting materials like tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur .

Scientific Research Applications

Synthesis and Biological Evaluation

One study presented the synthesis and evaluation of substituted pyrazinecarboxamides, where derivatives similar to the compound showed notable anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. The synthesis, analytical, and spectroscopic data of new compounds were detailed, indicating structure-activity relationships essential for medicinal chemistry and biological research applications (Doležal et al., 2006).

Antimicrobial Activity

Research on bromination-triggered synthesis of pyrazole derivatives highlighted their in vitro antibacterial and antifungal activities. These studies underscore the compound's potential as a precursor for developing antimicrobial agents, showcasing the importance of chemical modifications to enhance biological efficacy (Pundeer et al., 2013).

Novel Synthesis Routes

A novel synthesis route for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile was developed, providing a more versatile synthesis of pyrazole carboxamides. This methodology opens new avenues for preparing compounds with potential therapeutic applications, demonstrating the compound's role in facilitating the development of novel synthetic strategies (Bobko et al., 2012).

Catalytic Applications

The use of sodium bromide in a one-pot synthesis under microwave irradiation and solvent-free conditions illustrates the compound's utility in green chemistry. This method highlights the efficiency of using halogenated precursors in catalyzing the synthesis of complex heterocycles, emphasizing the role of these compounds in developing more sustainable chemical processes (Devi & Bhuyan, 2004).

Advanced Material Development

A study on enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks demonstrated the compound's potential in materials science. This research points to applications in creating advanced materials with specific optical properties, useful in electronics, photonics, and bioimaging (Fischer, Baier, & Mecking, 2013).

properties

IUPAC Name

5-bromo-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrClN3OS/c1-16(2,3)21-14(11-7-23-8-13(11)20-21)19-15(22)10-6-9(17)4-5-12(10)18/h4-6H,7-8H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWBRGKYIQOQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide

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